Methyl 3-[(2-Hydroxyethyl)amino]propanoate
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Overview
Description
Methyl 3-[(2-Hydroxyethyl)amino]propanoate: is an organic compound with the molecular formula C6H13NO3 It is a derivative of propanoic acid and contains both an ester and an amino alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-Hydroxyethyl)amino]propanoate typically involves the esterification of 3-[(2-Hydroxyethyl)amino]propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-[(2-Hydroxyethyl)amino]propanoate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Methyl 3-[(2-Hydroxyethyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-Hydroxyethyl)amino]propanoate involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-Furylmethyl)amino]propanoate
- Methyl 3-[(2-Hydroxyphenyl)propanoate
Comparison
Methyl 3-[(2-Hydroxyethyl)amino]propanoate is unique due to its combination of ester and amino alcohol functional groups. This combination provides versatility in chemical reactions and potential applications. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
methyl 3-(2-hydroxyethylamino)propanoate |
InChI |
InChI=1S/C6H13NO3/c1-10-6(9)2-3-7-4-5-8/h7-8H,2-5H2,1H3 |
InChI Key |
NVWRPRPMWJZSPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNCCO |
Origin of Product |
United States |
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